molecular formula C16H23NO2 B271603 2-[(Cyclooctylamino)methyl]benzoic acid

2-[(Cyclooctylamino)methyl]benzoic acid

Numéro de catalogue B271603
Poids moléculaire: 261.36 g/mol
Clé InChI: VYVZJMVSRCTNEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(Cyclooctylamino)methyl]benzoic acid, also known as Gabapentin, is a drug that is commonly used to treat neuropathic pain and epilepsy. Gabapentin was first synthesized in 1975 by researchers at Parke-Davis Laboratories, and it was approved by the FDA in 1993. Gabapentin is a GABA analog, which means that it mimics the action of the neurotransmitter GABA in the brain.

Mécanisme D'action

2-[(Cyclooctylamino)methyl]benzoic acid works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the brain. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. 2-[(Cyclooctylamino)methyl]benzoic acid also increases the synthesis and release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects:
2-[(Cyclooctylamino)methyl]benzoic acid has several biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, which reduces neuronal excitability and can lead to a reduction in pain and seizures. 2-[(Cyclooctylamino)methyl]benzoic acid has also been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Additionally, gabapentin has been shown to reduce the activity of NMDA receptors, which are involved in the development of neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using gabapentin in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its use in treating neuropathic pain and epilepsy. Additionally, gabapentin has a relatively low toxicity profile and is generally well-tolerated by patients. One limitation of using gabapentin in lab experiments is that it can have variable effects depending on the type of pain being studied. Additionally, gabapentin can have side effects, such as dizziness and sedation, which can affect the results of lab experiments.

Orientations Futures

There are several future directions for the study of gabapentin. One area of research is the development of new formulations of gabapentin that can be administered more easily and have fewer side effects. Another area of research is the study of gabapentin in combination with other drugs for the treatment of neuropathic pain and epilepsy. Additionally, there is ongoing research into the use of gabapentin for the treatment of other conditions, such as anxiety and bipolar disorder. Finally, there is a need for further research into the long-term effects of gabapentin use, particularly in patients with chronic pain or epilepsy.

Méthodes De Synthèse

The synthesis of 2-[(Cyclooctylamino)methyl]benzoic acid involves several steps. The first step is the reaction of 1,4-cyclohexadiene with nitrosyl chloride to form 1-nitroso-4-cyclohexene. This compound is then reacted with 2-aminoethanol to form 4-(2-hydroxyethyl)-1-nitrosocyclohexane. The next step involves the reaction of this compound with phthalic anhydride to form 2-(2-hydroxyethyl)phthalimide. This compound is then reacted with cyclooctylmagnesium bromide to form 2-(cyclooctylamino)ethylphthalimide. The final step involves the hydrolysis of this compound to form 2-[(Cyclooctylamino)methyl]benzoic acid.

Applications De Recherche Scientifique

2-[(Cyclooctylamino)methyl]benzoic acid has been extensively studied for its use in treating neuropathic pain and epilepsy. It has also been studied for its potential use in treating anxiety, insomnia, and bipolar disorder. 2-[(Cyclooctylamino)methyl]benzoic acid has been shown to be effective in reducing pain and improving sleep in patients with neuropathic pain. It has also been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy.

Propriétés

Nom du produit

2-[(Cyclooctylamino)methyl]benzoic acid

Formule moléculaire

C16H23NO2

Poids moléculaire

261.36 g/mol

Nom IUPAC

2-[(cyclooctylamino)methyl]benzoic acid

InChI

InChI=1S/C16H23NO2/c18-16(19)15-11-7-6-8-13(15)12-17-14-9-4-2-1-3-5-10-14/h6-8,11,14,17H,1-5,9-10,12H2,(H,18,19)

Clé InChI

VYVZJMVSRCTNEG-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O

SMILES canonique

C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.